molecular formula C25H24N4O4 B7934568 Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate

Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate

Cat. No.: B7934568
M. Wt: 444.5 g/mol
InChI Key: OQJREYQHKLULTR-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate, identified by CAS number 147403-65-4, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antiproliferative, antifungal, and antibacterial activities, as well as its implications in medicinal chemistry.

The molecular formula of the compound is C25H24N4O4C_{25}H_{24}N_{4}O_{4} with a molecular weight of 440.48 g/mol. It features a benzimidazole core, which is known for its diverse biological activities. The structural components include an ethoxy group and a hydroxy-amidine biphenyl moiety, which may influence its pharmacological profile.

Antiproliferative Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. The compound in focus has been evaluated for its activity against breast cancer cell lines such as MDA-MB-231.

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
2gMDA-MB-23116.38
1aVarious62.30–100
2eVarious29.39

The compound exhibited an IC50 value of 16.38 µM , indicating strong activity against the MDA-MB-231 cell line compared to standard chemotherapeutics.

Antifungal Activity

The antifungal potential of this compound has also been assessed, particularly against strains like Candida albicans and Aspergillus niger. The results were moderate, with minimum inhibitory concentration (MIC) values indicating some level of efficacy.

Table 2: Antifungal Activity Against Common Strains

CompoundStrainMIC (µg/mL)Reference
2gCandida albicans64
2gAspergillus niger64

These findings suggest that while the compound shows promise, further optimization may be required to enhance its antifungal properties.

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against several bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated competitive results with MIC values comparable to established antibiotics.

Table 3: Antibacterial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
2gStaphylococcus aureus8
2gMRSA4

The biological activity of benzimidazole derivatives is often linked to their ability to induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial membrane potential and activation of caspases. These pathways are crucial for the therapeutic effectiveness of compounds targeting cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

  • Case Study on Breast Cancer : A study involving a series of benzimidazole derivatives showed that compounds similar to this compound significantly reduced tumor growth in xenograft models.
  • Antifungal Treatment : Clinical trials assessing the efficacy of benzimidazole derivatives against fungal infections indicated promising results, particularly in patients with compromised immune systems.

Properties

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-3-33-25-27-21-10-6-9-20(24(30)32-2)22(21)29(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)28-31/h4-14,31H,3,15H2,1-2H3,(H2,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJREYQHKLULTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\O)/N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147403-65-4
Record name Methyl 2-ethoxy-1-[[2′-(hydroxyamidino)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147403-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 2-ethoxy-1-{[2'-(N-hydroxycarbamimidoyl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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